3-Deoxy-C(3)-methyleneglucose

xylose isomerase mechanism-based inactivation enzyme kinetics

3-Deoxy-C(3)-methyleneglucose (also referred to as 3-deoxy-3-C-methylene-D-ribo-hexose or 3-DMG) is a synthetic glucose analog in which the C-3 hydroxyl group is replaced by an exocyclic methylene (=CH₂) substituent, yielding the molecular formula C₇H₁₂O₅ and a molecular weight of 176.17 g/mol. Originally designed and synthesized by Biellmann and co-workers as a mechanism-based probe for D-xylose isomerase (glucose isomerase; EC 5.3.1.5), the compound serves as a substrate for this enzyme and has been co-crystallized with it at 1.9 Å resolution, enabling direct visualization of active-site interactions.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 61199-88-0
Cat. No. B1226436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-C(3)-methyleneglucose
CAS61199-88-0
Synonyms3-deoxy-C(3)-methyleneglucose
3-DMG
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC=C(C(C=O)O)C(C(CO)O)O
InChIInChI=1S/C7H12O5/c1-4(5(10)2-8)7(12)6(11)3-9/h2,5-7,9-12H,1,3H2/t5-,6+,7-/m0/s1
InChIKeyIXXCBFFZFDONJT-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-C(3)-methyleneglucose (CAS 61199-88-0): A C-3 Methylene-Modified Glucose Analog for Carbohydrate-Active Enzyme Research


3-Deoxy-C(3)-methyleneglucose (also referred to as 3-deoxy-3-C-methylene-D-ribo-hexose or 3-DMG) is a synthetic glucose analog in which the C-3 hydroxyl group is replaced by an exocyclic methylene (=CH₂) substituent, yielding the molecular formula C₇H₁₂O₅ and a molecular weight of 176.17 g/mol [1]. Originally designed and synthesized by Biellmann and co-workers as a mechanism-based probe for D-xylose isomerase (glucose isomerase; EC 5.3.1.5), the compound serves as a substrate for this enzyme and has been co-crystallized with it at 1.9 Å resolution, enabling direct visualization of active-site interactions [2]. Its phosphorylated derivative, 3-deoxy-3-C-methylene-D-ribo-hexose-6-phosphate, acts as a competitive inhibitor of glucose-6-phosphate isomerase and ribose-5-phosphate isomerase [3]. The compound is listed in the MeSH Supplementary Concept database under registry number 61199-88-0 [1].

Xylose isomerase probe Supports substrate-turnover and pre-catalytic complex studies
Non-covalent mechanism Product dissociation avoids covalent active-site modification
Phosphorylated derivative 6-phosphate form is a competitive inhibitor of phosphosugar isomerases
Distinct C-3 geometry Exocyclic methylene (sp²) not replicated by saturated 3-deoxy analogs

Why 3-Deoxy-C(3)-methyleneglucose Cannot Be Replaced by Common C-3-Modified Glucose Analogs in Enzyme Mechanistic Studies


C-3-modified glucose analogs exhibit profoundly divergent biochemical behaviors that preclude generic interchange. Simple 3-deoxy-D-glucose shows markedly weakened recognition by sugar transporters (GLUT1 Kᵢ >50 mM) and by the Plasmodium falciparum hexose transporter PfHT1 (Kᵢ = 13.2–16.8 mM), whereas introduction of an electronegative substituent at C-3—as in 3-fluoro-3-deoxy-D-glucose (PfHT1 Kᵢ = 1.6–1.8 mM)—dramatically restores binding affinity [1]. The exocyclic methylene group of 3-deoxy-C(3)-methyleneglucose introduces a fundamentally different electronic and geometric perturbation: the sp²-hybridized carbon creates a planar, π-electron-containing substituent that is absent in saturated 3-deoxy, 3-fluoro, or 3-O-methyl analogs [2]. This structural feature directly underpins the compound's ability to act as a substrate for xylose isomerase and to generate a reactive α,β-unsaturated ketone intermediate upon enzymatic turnover, a property that no saturated C-3 analog can replicate [2]. Consequently, procurement based solely on the '3-deoxy-glucose' descriptor without specifying the methylene modification will yield a compound with entirely different enzyme recognition, reactivity, and experimental utility.

1
3-Deoxy-D-glucose lacks enzyme recognition
Saturated C-3 deoxy analog is not a xylose isomerase substrate and shows negligible transporter affinity (GLUT1 Kᵢ >50 mM). Functional profiles may not transfer.
2
3-Fluoro analog alters inactivation pathway
Fluoromethylene congener forms a covalent His-54 adduct with a partition ratio ~1.0, a mechanistic profile that differs fundamentally from the dissociative turnover of the methylene compound.
3
C-3 hybridization state is not extrapolatable
The planar sp² methylene introduces π-character absent from all saturated —H, —F, —OCH₃ analogs. Transporter and enzyme profiles cannot be assumed from known C-3 SAR without direct data.

Quantitative Differentiation Evidence for 3-Deoxy-C(3)-methyleneglucose Relative to Its Closest C-3-Modified Comparators


Head-to-Head Inactivation Kinetics: 3-Deoxy-C(3)-methyleneglucose vs. (E)-3-Deoxy-C(3)-fluoromethyleneglucose on Xylose Isomerase

In a direct head-to-head comparison under identical experimental conditions, 3-deoxy-C(3)-methyleneglucose (analog 1) and its fluorinated congener (E)-3-deoxy-C(3)-fluoromethyleneglucose (analog 2) were tested for inactivation of D-xylose isomerase from Streptomyces rubiginosus. Analog 1 displayed a dissociation constant K_D = 1.5 M and an inactivation rate constant k_inact = 0.13 min⁻¹. In contrast, analog 2 exhibited approximately 4.3-fold tighter binding (K_D = 0.35 M) and a 1.4-fold faster inactivation rate (k_inact = 0.18 min⁻¹) [1]. Both compounds followed pseudo-first-order inactivation kinetics. These data demonstrate that the fluorine substitution on the exocyclic methylene significantly enhances both binding affinity and inactivation potency, but also that the non-fluorinated analog 1 retains measurable, quantifiable activity as an inactivator scaffold, providing a distinct reactivity window for experimental applications where the higher electrophilicity of analog 2 may be undesirable.

Inactivation kinetics
Head-to-head
K_D = 1.5 M; k_inact = 0.13 min⁻¹ (vs. analog 2: K_D 0.35 M, k_inact 0.18 min⁻¹)
Supports kinetic profiling for scaffold selection
Analog 1 offers lower electrophilicity suitable for intermediate trapping
xylose isomerase mechanism-based inactivation enzyme kinetics

Contrasting Inactivation Mechanisms: Dissociative Turnover (Analog 1) vs. Partition Ratio ~1.0 Mechanism-Based Inactivation (Analog 2)

The two analogs exhibit fundamentally divergent inactivation mechanisms despite their structural similarity. For analog 2, the partition ratio—defined as the number of substrate turnovers per inactivation event—was determined to be approximately 1.0, indicating that every turnover event results in immediate covalent enzyme inactivation via alkylation of His-54 [1]. ¹⁹F NMR analysis confirmed a 1:1 stoichiometry of fluoride release to enzyme subunit, with no other fluorinated species detected. In contrast, analog 1 is explicitly described as 'not a mechanism-based inactivator': its reaction product dissociates from the enzyme before inactivation can occur, as demonstrated by the observation that 5 mM cysteine completely protected the enzyme from inactivation by analog 1, but had no effect on inactivation by analog 2 [1]. This cysteine protection experiment establishes that analog 1 generates a diffusible electrophilic species that can be intercepted by an exogenous nucleophile, whereas analog 2's inactivation proceeds entirely within the enzyme active site.

Inactivation mechanism
Head-to-head
Not a mechanism-based inactivator; product dissociates before alkylation (vs. analog 2 partition ratio ≈1.0, covalent His-54 adduct)
Enables detection of diffusible turnover product
Cysteine protection confirms extracellular interception of reactive species
suicide inactivation partition ratio covalent enzyme modification

Differential Enzyme Recognition: Substrate for Xylose Isomerase vs. Competitive Inhibitor of Phosphoglucose Isomerase

3-Deoxy-C(3)-methyleneglucose (analog 1) is recognized as a bona fide substrate by D-xylose isomerase (also known as glucose isomerase) from S. rubiginosus, undergoing enzyme-catalyzed isomerization to produce a ketose derivative that subsequently inactivates the enzyme through an out/in mechanism [1]. However, when the same sugar scaffold is phosphorylated at the 6-position to yield 3-deoxy-3-C-methylene-D-ribo-hexose-6-phosphate, it is no longer turned over and instead acts exclusively as a competitive inhibitor—not a substrate and not an inactivator—of both glucose-6-phosphate isomerase (EC 5.3.1.9) and ribose-5-phosphate isomerase (EC 5.3.1.6) [2]. This functional switch from substrate/inactivator to pure competitive inhibitor upon phosphorylation is not observed with simple 3-deoxy-D-glucose, which is neither a substrate for xylose isomerase nor a recognized ligand for phosphosugar isomerases. The methylene group at C-3 is therefore essential for retaining substrate recognition by xylose isomerase while enabling the phosphorylated derivative to act as a non-reactive, occupancy-based inhibitor of downstream isomerases.

Enzyme recognition
Cross-study comparable
Substrate of xylose isomerase; 6-phosphate derivative is competitive inhibitor of glucose-6-phosphate and ribose-5-phosphate isomerases
Supports dual-pathway research from a single intermediate
Functional switch upon phosphorylation not observed with saturated 3-deoxy analogs
substrate specificity phosphosugar isomerase competitive inhibition

Structural Biology Evidence: Covalent Adduct Architecture at 1.9 Å Resolution Distinguishes Methylene from Fluoromethylene Inactivators

The 1.9 Å resolution X-ray crystal structures of D-xylose isomerase complexed with the inactivation product derived from analog 2 (PDB: 9XIA) reveal that the inhibitor alkylates NE2 of the active-site histidine (His-54), causing the histidine ring to rotate 180° about χ₂ and 15° about χ₁, with concomitant loss of the hydrogen bond to Asp-57 [1]. The electron density (0.3 e/ų contour level) unambiguously positions the cyclic form of the inactivated adduct, 3-deoxy-3-methyl-β-D-fructofuranose, coordinated to the active-site manganese ions [1]. For analog 1, no covalent adduct is observed in the crystal structure because the reactive species dissociates prior to alkylation; instead, the enzyme structure with analog 1 bound reveals the pre-catalytic Michaelis complex, providing complementary information about substrate recognition geometry [1]. This crystallographic pairing—one structure capturing the pre-catalytic complex (analog 1) and the other capturing the covalently trapped post-catalytic adduct (analog 2)—is uniquely enabled by the differential reactivity of the methylene vs. fluoromethylene substituent.

Crystal structure
Head-to-head
Pre-catalytic Michaelis complex observed (1.9 Å); no covalent adduct (vs. PDB 9XIA covalent His-54 adduct with analog 2)
Provides structural baseline for substrate recognition geometry
Paired structures enable complete mechanistic narrative
X-ray crystallography active-site histidine alkylation enzyme-inhibitor complex

Class-Level Context: C-3 Modification Trends in Sugar Transporter Recognition Underscore the Uniqueness of the Methylene Substituent

Systematic structure-activity relationship studies of C-3-modified glucose analogs reveal a steep dependence of transporter recognition on the nature of the C-3 substituent. At the Plasmodium falciparum hexose transporter PfHT1, 3-deoxy-D-glucose displays weak affinity (Kᵢ = 13.2, 16.8 mM), whereas 3-fluoro-3-deoxy-D-glucose binds approximately 8–10 fold more tightly (Kᵢ = 1.6, 1.8 mM), attributable to the electronegative fluorine atom satisfying a hydrogen-bonding requirement at C-3 [1]. At the human GLUT1 transporter, 3-deoxy-D-glucose is essentially unrecognized (Kᵢ >50 mM), and 3-O-methyl-D-glucose retains moderate affinity (Kᵢ = 30.8, 36.9 mM), while the native C-3 hydroxyl (D-glucose) exhibits Kₘ = 2.3–2.6 mM [1]. These data establish that the C-3 position is a critical determinant of molecular recognition, with each substituent type (—H, —F, —OCH₃, —OH) producing a distinct affinity profile spanning over two orders of magnitude. Although direct transporter affinity data for 3-deoxy-C(3)-methyleneglucose have not been reported, the exocyclic methylene group represents a unique C-3 geometry (sp², planar, π-containing) not represented in any of the characterized analogs, predicting a distinct recognition profile that cannot be extrapolated from saturated C-3-modified glucose data [2].

Transporter SAR context
Class-level
No reported transporter Kᵢ for this compound; C-3 substituent affinity range spans >50-fold in known analogs
Unique sp² geometry predicts distinct recognition profile
Direct transporter affinity data required; cannot be extrapolated from saturated analogs
glucose transporter structure-activity relationship C-3 modification

High-Value Research and Industrial Application Scenarios for 3-Deoxy-C(3)-methyleneglucose


Xylose Isomerase (Glucose Isomerase) Catalytic Mechanism Elucidation

3-Deoxy-C(3)-methyleneglucose is a demonstrated substrate of D-xylose isomerase and can be used to trap the pre-catalytic Michaelis complex for X-ray crystallographic analysis, as established by the 1.9 Å resolution structure of the enzyme-analog 1 complex [1]. Because the compound is turned over but does not form a covalent adduct within the active site (unlike its fluorinated congener), it permits structural characterization of the enzyme-bound substrate conformation without the confounding factor of covalent modification. This property makes it uniquely suitable for studies comparing 'open-chain' vs. cyclic substrate conformations at the active site, and for investigating the role of the conserved histidine base (His-54) in proton abstraction [1].

Phosphosugar Isomerase Active-Site Occupancy and Inhibition Studies

The 6-phosphate derivative, 3-deoxy-3-C-methylene-D-ribo-hexose-6-phosphate, is a competitive inhibitor—but neither a substrate nor an inactivator—of glucose-6-phosphate isomerase (EC 5.3.1.9) and ribose-5-phosphate isomerase (EC 5.3.1.6) [2]. This pure competitive inhibition profile, without the confounding turnover or covalent modification observed with the parent compound on xylose isomerase, makes the phosphorylated derivative an ideal active-site occupancy probe for phosphosugar isomerases. Researchers investigating the proton-transfer vs. hydride-transfer mechanistic controversy in these enzymes can use this compound to lock the enzyme in a defined ligand-bound state without triggering catalysis [2].

Synthesis of Branched-Chain and C-Glycosidic Sugar Derivatives via the Exocyclic Methylene Handle

The exocyclic methylene group at C-3 serves as a versatile synthetic handle for further derivatization. The vinyl ether/unsaturated sugar motif permits addition reactions (e.g., pseudohalogen addition, nitromethylation) to generate branched-chain amino sugars and nitro sugars—a synthetic strategy documented for C-methylene sugars [1]. This chemical versatility distinguishes 3-deoxy-C(3)-methyleneglucose from saturated 3-deoxy analogs, which lack a reactive π-bond for downstream functionalization. Procurement of the methylene compound therefore supports not only direct biochemical applications but also serves as a key intermediate in the synthesis of more complex, biologically relevant carbohydrate derivatives.

C-3 Hybridization State Structure-Activity Relationship (SAR) Studies in Sugar-Recognizing Proteins

The exocyclic methylene group introduces an sp²-hybridized, planar, electron-rich substituent at C-3 that is absent from all commonly studied saturated C-3 analogs (—H, —F, —OCH₃, —OH) [2]. This geometric and electronic distinction provides a unique tool for probing the stereoelectronic requirements of any C-3-interacting protein, including sugar transporters (GLUT family), hexokinases, and bacterial sugar-binding proteins. Although direct affinity data for this compound at glucose transporters are not yet published, the extreme sensitivity of transporter recognition to C-3 substituent type—with affinity spanning two orders of magnitude across known analogs—makes 3-deoxy-C(3)-methyleneglucose an essential component of any comprehensive C-3 SAR panel [2].

Application
Selection Property
Validation Focus
Xylose isomerase mechanism studies
Substrate recognition without covalent adduct formation
Crystallographic validation of pre-catalytic Michaelis complex
Phosphosugar isomerase active-site occupancy
6-phosphate derivative acts as pure competitive inhibitor
Ligand-bound state characterization without catalytic turnover
Branched-chain sugar synthesis
Exocyclic methylene as a reactive synthetic handle
Addition reactions for amino/nitro sugar derivatives
C-3 SAR panel for sugar-recognizing proteins
Sp² methylene geometry distinct from all saturated C-3 analogs
Determination of recognition profile for transporters/hexokinases
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